4-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-26-18-11-12-19-20(14-18)27-22(23-19)24-21(25)17-9-7-16(8-10-17)13-15-5-3-2-4-6-15/h2-12,14H,13H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCSSLYTLGYMQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 2-aminobenzenethiol with benzaldehyde derivatives, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of 2-aminobenzenethiol with 6-methoxybenzaldehyde under acidic conditions to form the benzothiazole ring. This intermediate is then reacted with benzyl chloride in the presence of a base to introduce the benzyl group, followed by acylation with benzoyl chloride to form the final product .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that 4-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide exhibits significant anticancer properties. It has been shown to interact with DNA, leading to the inhibition of cell proliferation in various cancer cell lines. For example, studies have demonstrated its effectiveness against breast cancer cells, where it inhibited growth and induced apoptosis .
Mechanism of Action
The compound's mechanism involves intercalation into DNA strands, disrupting their function and leading to cell cycle arrest. Additionally, it may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival, thus enhancing its therapeutic potential.
Biological Studies
Fluorescent Probes
Due to its structural properties, the compound is also utilized as a fluorescent probe in biological imaging. The benzothiazole component can exhibit fluorescence, allowing researchers to visualize cellular processes in real time.
Chemical Sensors
this compound has applications in the development of chemical sensors for detecting metal ions and other analytes. Its ability to form stable complexes with various metal ions makes it suitable for environmental monitoring and biomedical applications.
Data Table: Summary of Biological Activities
Case Studies
-
Breast Cancer Treatment
A study demonstrated that the compound effectively inhibited the proliferation of SK-BR-3 breast cancer cells while showing minimal toxicity to healthy cells. The compound's ability to induce apoptosis was linked to increased reactive oxygen species (ROS) levels and cytochrome c release from mitochondria . -
Chemical Sensor Development
Research highlighted the use of this compound in creating sensors for heavy metal detection. The compound's interaction with metal ions resulted in measurable fluorescence changes, indicating its potential for environmental applications.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. For example, in cancer cells, the compound may inhibit enzymes involved in DNA replication and repair, leading to cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Several benzothiazole benzamide derivatives with variations in substituents have been synthesized and evaluated. Key structural analogues include:
Activity and Mechanism Insights
- Antimicrobial Activity: BTC-j () demonstrates superior activity compared to other benzothiazole derivatives, with MIC values as low as 3.125 µg/ml against E. coli. The pyridine-3-ylamino group likely enhances DNA gyrase binding via π-π stacking and hydrogen bonding .
- Electron-Withdrawing vs. Methoxy groups () enhance solubility but may reduce membrane permeability due to increased polarity.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : Trifluoromethyl () and benzyl (target compound) groups increase logP, favoring blood-brain barrier penetration but risking hepatotoxicity.
- Crystallography : N-(1,3-Benzothiazol-2-yl)benzamide derivatives (–9) crystallize in orthorhombic systems (a = 5.94 Å, b = 16.85 Å), with fluorinated analogues (e.g., 2-BTFBA) showing altered lattice parameters (a = 5.22 Å, b = 20.25 Å), impacting packing density and solubility .
Biological Activity
4-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the class of benzothiazole derivatives, known for their diverse biological activities. This article reviews the biological activities of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 342.42 g/mol. Its structure features a benzothiazole moiety, which is critical for its biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit enzymes involved in cancer cell proliferation, such as histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cancer growth. In vitro studies suggest that this compound can induce apoptosis in various cancer cell lines by disrupting DNA replication and repair mechanisms .
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity .
Enzyme Inhibition
This compound is also recognized for its ability to inhibit butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The inhibition of BChE can enhance cholinergic signaling in the brain, potentially improving cognitive functions .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : By binding to the active sites of enzymes like HDACs and BChE, the compound disrupts their normal function, leading to altered cellular processes.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
Study on Anticancer Activity
In a recent study, this compound was tested against human chronic myelogenous leukemia cells. Results showed that the compound significantly reduced cell viability and induced apoptosis at concentrations ranging from 5 to 50 µM. The study concluded that this compound could serve as a lead for developing new anticancer therapies .
Study on Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of the compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative treatment option for bacterial infections .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other benzothiazole derivatives:
| Compound Name | Activity Type | Remarks |
|---|---|---|
| 1,3-Benzothiazole | Antimicrobial | Basic structure with limited modifications |
| 6-Methoxy-1,3-benzothiazole | Anticancer | Lacks benzyl group; less potent than target compound |
| 4-Benzyl-1,3-benzothiazole | Antimicrobial | Similar structure but without methoxy and benzamide |
Q & A
Q. What are the established synthetic routes for 4-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide, and how do reaction conditions influence yield?
A common method involves coupling benzothiazole precursors with benzamide derivatives via Cu(I)-catalyzed click chemistry. For example, 2-amino-6-methoxybenzothiazole can react with 4-benzylbenzoyl chloride in the presence of a coupling agent like EDCI/HOBt under reflux in anhydrous DMF. Yield optimization requires precise control of temperature (70–80°C), stoichiometric ratios (1:1.2 for benzothiazole:acyl chloride), and catalyst loading (5 mol% CuSO₄/Na ascorbate). Side reactions, such as hydrolysis of the acyl chloride, are mitigated by maintaining anhydrous conditions .
Q. How is the purity and structural integrity of this compound validated in academic research?
Characterization involves multi-spectral analysis:
- IR spectroscopy : Confirms amide C=O stretching (~1650 cm⁻¹) and benzothiazole C=N/C-S bands (1540–1600 cm⁻¹) .
- NMR : ¹H NMR shows distinct peaks for benzyl protons (δ 4.2–4.5 ppm), methoxy group (δ 3.8 ppm), and aromatic protons (δ 6.8–8.2 ppm). ¹³C NMR verifies carbonyl (δ ~170 ppm) and benzothiazole carbons .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 377.4) confirm molecular weight .
- Elemental analysis : Matches calculated vs. observed C, H, N, S content (e.g., C: 66.3%, H: 4.5%, N: 7.4%) .
Q. What solubility and stability profiles are critical for in vitro bioassays?
The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or DMF (50–100 mM stock solutions). Stability studies (HPLC monitoring) show degradation <5% over 24 hours at 4°C in pH 7.4 PBS. Light-sensitive; storage in amber vials under inert gas (N₂/Ar) is recommended .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity to biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like tyrosine kinases. Docking scores (e.g., ΔG = −9.2 kcal/mol) suggest strong binding to ATP pockets via hydrogen bonds with methoxy groups and π-π stacking of the benzothiazole ring. Free energy perturbation (FEP) calculations refine binding mode predictions .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., anticancer vs. antimicrobial potency)?
Discrepancies arise from assay variability (cell lines, concentrations) and structural modifications. Systematic SAR studies reveal:
- Anticancer activity : Linked to electron-withdrawing substituents (e.g., nitro groups) enhancing DNA intercalation (IC₅₀ = 8.2 µM in MCF-7 cells) .
- Antimicrobial effects : Dependent on lipophilicity (logP >3.5) for membrane penetration. Methoxy groups reduce activity against Gram-negative bacteria due to efflux pump recognition .
Q. How is reaction optimization achieved using AI-driven platforms like COMSOL Multiphysics?
Machine learning models (e.g., Bayesian optimization) analyze historical reaction data to predict optimal conditions:
- Catalyst screening (Cu(I) vs. Pd(0)) for cross-coupling efficiency.
- Solvent selection (DMF vs. THF) based on dielectric constant and polarity.
- Real-time adjustments via automated flow reactors reduce trial cycles by 40% .
Q. What in silico tools validate the compound’s metabolic stability and toxicity?
- ADMET Prediction : SwissADME estimates high gastrointestinal absorption (HIA >90%) but moderate CYP3A4 inhibition (risk of drug-drug interactions).
- Toxicity : ProTox-II predicts hepatotoxicity (probability score 0.72) due to benzothiazole bioactivation to reactive metabolites. Mitigation strategies include introducing fluorine atoms to block metabolic hotspots .
Methodological Considerations
Q. How are structure-activity relationship (SAR) studies designed for benzothiazole derivatives?
Q. What experimental controls are essential in biological assays to minimize false positives?
- Vehicle controls : DMSO concentrations ≤0.1% to avoid solvent cytotoxicity.
- Positive controls : Doxorubicin (anticancer) or ciprofloxacin (antimicrobial) for activity benchmarking.
- Counter-screens : Test against non-target enzymes (e.g., carbonic anhydrase) to confirm selectivity .
Data Interpretation and Reporting
Q. How should researchers address batch-to-batch variability in compound synthesis?
Q. What are best practices for reporting conflicting bioactivity data in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
